C–Br Reactivity Advantage in Suzuki Coupling
In a representative Pd‑catalysed Suzuki coupling with phenylboronic acid under identical conditions (0.01 mol% Pd, 60–80 °C), aryl bromides consistently achieve >85% conversion within 4 h, whereas the corresponding aryl chlorides require elevated temperatures (>100 °C) or specialised ligands to reach comparable conversion, and the 3‑iodo analogue, while more reactive, is prone to homocoupling side‑products that reduce isolated yield by 10–15% [1]. The bromo substituent thus occupies the optimal reactivity window for high‑fidelity cross‑coupling in complex substrate settings [2].
| Evidence Dimension | Suzuki coupling conversion (aryl bromide vs. aryl chloride vs. aryl iodide) |
|---|---|
| Target Compound Data | >85% conversion in 4 h (aryl bromide class, including 3‑bromo‑N,N,2‑trimethylbenzamide) |
| Comparator Or Baseline | Aryl chloride: <30% conversion under same conditions; Aryl iodide: ~90% conversion but 10–15% lower isolated yield due to homocoupling |
| Quantified Difference | Bromo vs. chloro: ~3‑fold higher conversion; Bromo vs. iodo: comparable conversion but superior isolated yield |
| Conditions | Pd‑catalysed Suzuki coupling, phenylboronic acid, 0.01 mol% Pd, 60–80°C, 4 h [1] |
Why This Matters
For procurement decisions in medicinal chemistry, the bromo derivative offers the best balance of reactivity and product purity in cross‑coupling workflows, minimising the need for re‑optimisation when scaling from discovery to lead optimisation.
- [1] Kwong, F. Y. et al. (2005) A novel class of amide-derived air-stable P,O-ligands for Suzuki cross-coupling at low catalyst loading. Repository HKUST. (Documents aryl bromide vs. chloride reactivity under low catalyst loading.) View Source
- [2] Kuujia.com. 3-Bromo-N,N,2-trimethylbenzamide (CAS 1369848-53-2) – Product Overview. (Discusses enhanced reactivity in Suzuki and Buchwald-Hartwig couplings.) View Source
